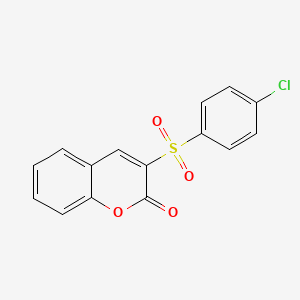
3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzenesulfonyl chloride is a compound that has been used in various chemical reactions . It’s a solid substance with an off-white appearance .
Synthesis Analysis
4-Chlorobenzenesulfonyl chloride can be synthesized by the action of chlorosulfonic acid on 4-chlorobenzenesulfonic acid . Another method involves the chlorination of phenyl 4-chlorobenzenesulfonate with chlorine in the presence of catalysts .Molecular Structure Analysis
The structure of similar compounds like 4-chlorobenzenesulfonyl chloride consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
In general, sulfonyl chlorides like 4-chlorobenzenesulfonyl chloride are reactive and can participate in various chemical reactions. For example, they can react with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
4-Chlorobenzenesulfonyl chloride is a solid substance with a melting point of 50-52°C and a boiling point of 141°C at 15 mmHg . It’s considered hazardous and can cause severe skin burns and eye damage .科学的研究の応用
Facile Synthesis Techniques
A study by Xiang et al. (2014) presents a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting a general approach to synthesizing chromen-2-one derivatives under mild conditions, showcasing the adaptability of these compounds in various chemical environments (Xiang & Yang, 2014).
Biological Activity
Behrami (2018) explores the organic synthesis of new derivatives from Chromen-2-one and their antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. This study underlines the versatile biological applications of chromen-2-one derivatives, including 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, by showing their efficacy against bacterial cultures such as Staphylococcus aureus, Escherchia coli, and Bacillus cereus (Behrami, 2018).
Catalytic Applications
Alonzi et al. (2014) discuss the synthesis and characterization of novel polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues. This research illustrates the catalytic utility of chromen-2-one derivatives in facilitating chemical reactions, thereby broadening their applicability in synthetic chemistry and pharmaceutical manufacturing (Alonzi et al., 2014).
Antimicrobial Agents
Bairagi et al. (2009) focus on the design, synthesis, and evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as antimicrobial agents, further emphasizing the antimicrobial potential of chromen-2-one derivatives. The study highlights the specific compound's activity against both gram-positive and gram-negative bacteria and fungi, underscoring its significance in antimicrobial research (Bairagi, Bhosale, & Deodhar, 2009).
Green Chemistry Approaches
Singh et al. (2012) detail an efficient route to 3-aroyl-4-aryl-2-arylamino-4,6,7,8-tetrahydrochromen-5-ones via a green chemistry approach, demonstrating the environmental benefits of using solvent-free conditions and highlighting the importance of sustainable methods in the synthesis of chromen-2-one derivatives (Singh, Nandi, & Samai, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFBOWNSBUTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)
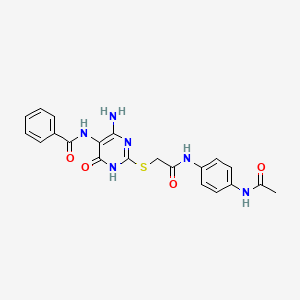
![Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B2473885.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)
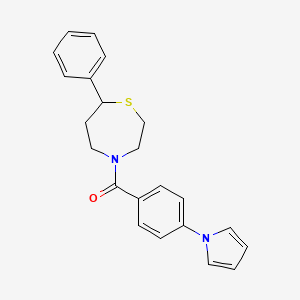
![ethyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B2473891.png)
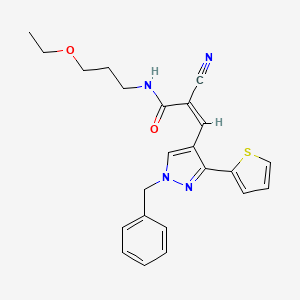

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)
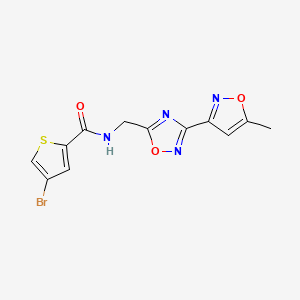
![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)